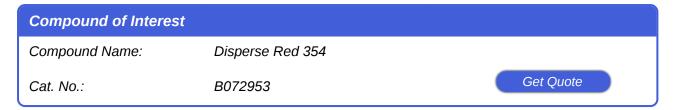


## CAS number for Disperse Red 354 identification

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An In-depth Technical Guide to Disperse Red 354 for Researchers and Scientists

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological effects of the azo dye, **Disperse Red 354**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

## **Identification and Chemical Properties**

**Disperse Red 354** is a monoazo dye characterized by its chemical structure and specific identifiers. Its primary CAS number is 1533-78-4[1]. The IUPAC name for **Disperse Red 354** is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is also known by other synonyms including C.I. Disperse Red 167:1 and DIANIX RUBINE S 2G[1]. The dye typically appears as a dark red powder[2].

## **Chemical and Physical Data**

A summary of the key chemical and physical properties of **Disperse Red 354** is presented in the table below.



Property	Value	Reference
CAS Number	1533-78-4	[1]
Molecular Formula	C22H24CIN5O7	[1][2]
Molecular Weight	505.91 g/mol	[2]
IUPAC Name	2-[3-acetamido-N-(2- acetyloxyethyl)-4-[(2-chloro-4- nitrophenyl)diazenyl]anilino]eth yl acetate	[1]
Appearance	Dark red powder	[2]

## **Synthesis of Disperse Red 354**

The manufacturing of **Disperse Red 354** involves a two-step process common for azo dyes: diazotization followed by a coupling reaction[2]. The synthesis starts with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine[2].

## **Synthesis Workflow Diagram**

Caption: Synthesis of **Disperse Red 354** via diazotization and azo coupling.

## **Experimental Protocol for Synthesis**

The following is a generalized experimental protocol based on the known reaction for producing **Disperse Red 354**:

#### Diazotization:

- Dissolve 2-chloro-4-nitrobenzenamine in a cooled aqueous solution of hydrochloric acid.
- Maintain the temperature of the solution between 0 and 5°C using an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise while stirring vigorously.



 Continue stirring for 30-60 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

#### Azo Coupling:

- In a separate vessel, dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent, such as acetic acid.
- Cool the solution to 0-5°C.
- Slowly add the previously prepared diazonium salt solution to the coupling component solution with constant stirring.
- Maintain the temperature below 5°C throughout the addition.
- Adjust the pH of the reaction mixture to 4-5 using a suitable buffer, such as sodium acetate, to facilitate the coupling reaction[2].
- Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

#### Isolation and Purification:

- The precipitated **Disperse Red 354** is collected by filtration.
- Wash the product with cold water to remove any unreacted starting materials and salts.
- The crude product can be further purified by recrystallization from an appropriate solvent.
- Dry the purified product under a vacuum.

## **Analytical Methodologies**

The identification and quantification of **Disperse Red 354**, particularly in complex matrices like textiles or environmental samples, are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods[3].



## **Analytical Workflow Diagram**

Caption: General workflow for the analysis of Disperse Red 354.

## **Experimental Protocol for HPLC Analysis**

This protocol is based on the DIN 54231 standard procedure for the analysis of disperse dyes[4].

- Sample Preparation:
  - Accurately weigh a sample of the material to be analyzed.
  - Extract the dye from the sample using methanol in an ultrasonic bath[5].
  - Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
  - HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
  - Column: A C18 reversed-phase column is commonly used[3].
  - Mobile Phase: A gradient elution is typically employed, often using a mixture of water (with additives like formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile[3].
  - Detection:
    - Photodiode Array (PDA) or Diode Array (DAD) Detector: For UV-Vis spectral analysis and quantification[3].
    - Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS): For confirmation of identity and sensitive quantification[3].
  - Injection Volume: Typically 5-10 μL[3].
  - Flow Rate: Approximately 0.2-1.0 mL/min[3].



#### · Quantification:

- Prepare a series of calibration standards of **Disperse Red 354** of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration.
- Calculate the concentration of **Disperse Red 354** in the sample by comparing its peak area to the calibration curve.

# Degradation of Disperse Red 354 by Advanced Oxidation Processes (AOPs)

The degradation of **Disperse Red 354** in aqueous solutions has been studied using various Advanced Oxidation Processes (AOPs). These processes are effective in decolorizing the dye and reducing the chemical oxygen demand (COD)[6]. A comparative study evaluated the efficacy of ozonation, Fenton, UV/H2O2, and photo-Fenton processes[6].

## **AOP Experimental Data**

The following table summarizes the percentage of decolorization and COD removal after 30 minutes of treatment with different AOPs.

Advanced Oxidation Process	Decolorization (%)	COD Removal (%)
Ozonation (O3)	~75	~20
UV/H2O2	~75	~50
Fenton (Dark/H2O2/Fe(II))	>95	~80
Photo-Fenton (UV/H2O2/Fe(II))	>98	>90

Data adapted from a comparative study on the degradation of **Disperse Red 354**[6].

The photo-Fenton process demonstrated the highest efficiency, achieving over 85% color removal and more than 90% COD removal within the first 10 minutes of the reaction[6]. The



main oxidation products identified were sulfate, nitrate, chloride, formate, and oxalate ions[6].

## **Toxicology and Potential Cellular Effects**

Disperse dyes, including **Disperse Red 354**, are a subject of toxicological interest due to their potential for human exposure through textiles.

## **Potential Cellular Effects Diagram**

Caption: Logical relationships of potential cellular effects of disperse dyes.

## **Summary of Toxicological Findings**

- Skin Sensitization: Azobenzene disperse dyes are implicated as potential skin sensitizers, and wearing clothing containing these dyes can lead to allergic contact dermatitis[7].
   Disperse Red 354 has been evaluated in the Direct Peptide Reactivity Assay (DPRA), which suggests it may function as an immune sensitizer[7].
- Cellular Viability and Mitochondrial Function: Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial respiration in keratinocytes and intestinal epithelial cells[1].
- Aryl Hydrocarbon Receptor (AhR) Agonism: Some disperse dyes, such as Disperse Violet 93:1, Disperse Blue 291, and Disperse Blue 373, have been identified as agonists of the aryl hydrocarbon receptor (AhR)[8]. While Disperse Red 354 has not been specifically identified as an AhR agonist in the available literature, this represents a potential area for further investigation for this class of dyes.
- Genotoxicity: Azobenzene disperse dyes, as a class, have been associated with mutagenic and genotoxic properties[9].

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